
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that includes a bromine atom attached to a pentenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-isopropylidene-2-pentene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the pentenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Addition: Electrophiles like hydrogen halides or halogens in non-polar solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Addition: Formation of haloalkanes or dihalides.
Aplicaciones Científicas De Investigación
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with similar reactivity but different stereochemistry.
4,5-Isopropylidene-2-pentene: The non-brominated precursor.
4,5-Isopropylidene-2-pentenylchloride: Similar compound with chlorine instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a versatile intermediate for various chemical transformations.
Propiedades
Número CAS |
198402-59-4 |
|---|---|
Fórmula molecular |
C8H13BrO2 |
Peso molecular |
221.09 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



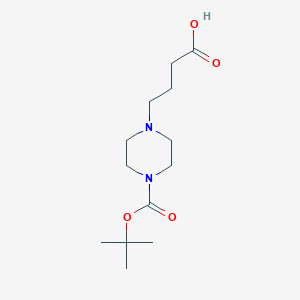

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
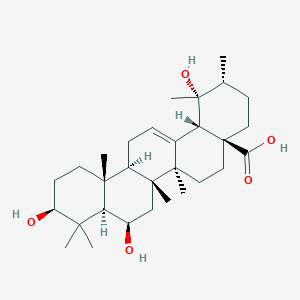
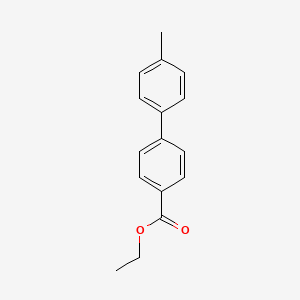
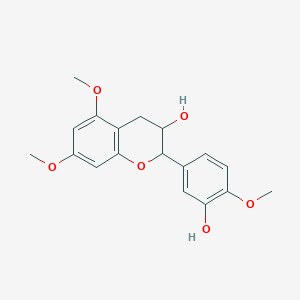
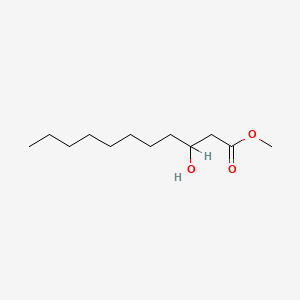
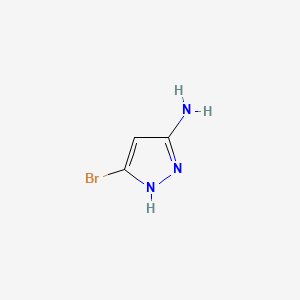
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
